4-Hydroxy-6-methyl-3-nitro-2-pyridone
Overview
Description
4-Hydroxy-6-methyl-3-nitro-2-pyridone is a piperidone derivative with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol . It is characterized by its light orange to yellow crystalline powder form . This compound is notable for its applications in various chemical syntheses and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-6-methyl-3-nitro-2-pyridone can be synthesized through various methods. One common synthetic route involves the nitration of 4-hydroxy-6-methyl-2-pyridone. The reaction typically employs nitric acid as the nitrating agent under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-nitro-2-pyridone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Reduction: 4-Hydroxy-6-methyl-3-amino-2-pyridone.
Substitution: Various substituted pyridone derivatives depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-6-methyl-3-nitro-2-pyridone is used in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-nitro-2-pyridone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can inhibit enzyme activity or alter cellular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-methyl-3-nitro-1,4-dihydropyridin-4-one
- 4-Hydroxy-6-methyl-3-nitro-1H-pyridin-2-one
- 6-Methyl-3-nitropyridine-2,4-diol
Uniqueness
4-Hydroxy-6-methyl-3-nitro-2-pyridone is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl, methyl, and nitro groups allows for diverse chemical transformations and applications in various research fields .
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKWTNPFTOEELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715763 | |
Record name | 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4966-90-9 | |
Record name | 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-6-methyl-3-nitro-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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